3-Chloro-6-ethoxyphenethyl alcohol
Description
3-Chloro-6-ethoxyphenethyl alcohol (hypothetical structure: C₁₀H₁₃ClO₂) is a substituted phenethyl alcohol derivative featuring a chlorine atom at the 3-position and an ethoxy group at the 6-position of the aromatic ring. Phenethyl alcohols are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and functional group compatibility.
Properties
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPFFMFOAJOLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Approaches
The Grignard reaction, a cornerstone in alcohol synthesis, offers a viable pathway for constructing the phenethyl alcohol backbone. As demonstrated in the preparation of phenyl ethyl alcohol via phenylmagnesium halide and ethylene oxide , this method can be adapted for substituted aromatic systems. For 3-chloro-6-ethoxyphenethyl alcohol, the synthesis would begin with 3-chloro-6-ethoxybenzaldehyde. Reacting this aldehyde with ethylmagnesium bromide in anhydrous ether generates a secondary alcohol intermediate. Subsequent dehydration (e.g., using H₂SO₄) forms a styrene derivative, which undergoes catalytic hydrogenation to yield the saturated ethyl chain .
Critical considerations include the stability of the ethoxy group under strongly basic Grignard conditions. The patent US1591125A highlights the use of aromatic hydrocarbon solvents like toluene to elevate boiling points during reflux, which could mitigate side reactions . However, competing electrophilic substitution at the activated 6-ethoxy position may necessitate protective strategies for the chlorine atom during earlier synthesis stages.
Wittig Reaction and Hydroboration-Oxidation
The Wittig reaction, employed in the synthesis of 3,4-dihydroxy phenethyl alcohol , provides a stereocontrolled route to alkenes, which can be further functionalized. For the target compound, 3-chloro-6-ethoxybenzaldehyde is treated with a benzyloxymethyl triphenylphosphonium chloride ylide to form a styrene derivative. Hydroboration-oxidation (anti-Markovnikov addition) then introduces the primary alcohol group.
This method mirrors the approach in patent CN111233631A, where Wittig reagents facilitated carbon-carbon bond formation between aldehydes and phosphonium ylides . Key advantages include high regioselectivity and compatibility with ethoxy groups. However, the synthesis of the ylide precursor (e.g., benzyloxymethyl triphenylphosphonium chloride) requires inert conditions and stoichiometric phosphorus, as detailed in Example 1 of the patent .
Reduction of Substituted Acetophenone Derivatives
Reduction of ketones to secondary alcohols, followed by further reduction to primary alcohols, represents a third pathway. Starting with 3-chloro-6-ethoxyacetophenone, sodium borohydride reduces the ketone to a secondary alcohol. Subsequent Clemmensen or Huang-Minlon reduction converts the secondary alcohol to the ethyl chain.
While this route avoids sensitive organometallic reagents, the accessibility of 3-chloro-6-ethoxyacetophenone is a bottleneck. Friedel-Crafts acylation of 3-chloro-6-ethoxybenzene with acetyl chloride could yield the ketone, but the electron-withdrawing chlorine and ethoxy groups may deactivate the ring, necessitating Lewis acid catalysts like AlCl₃ at elevated temperatures.
Electrophilic Substitution and Functional Group Interconversion
Introducing substituents via electrophilic aromatic substitution (EAS) requires careful consideration of directing effects. For example, nitration of 4-ethoxyphenethyl alcohol at the meta position (relative to the ethoxy group) followed by reduction and Sandmeyer chlorination could yield the 3-chloro-6-ethoxy configuration.
This approach is complicated by competing substitution patterns. The ethoxy group’s strong ortho/para-directing nature may favor chlorination at the 4-position unless steric or electronic modifications are employed. Patent CN111233631A underscores the utility of benzyl protection for hydroxyl groups during multi-step syntheses, a strategy that could be adapted here to temporarily mask the ethoxy group .
Comparison of Synthetic Routes
The Wittig route offers the highest yield potential, as evidenced by the 90% yields reported for analogous dihydroxy phenethyl alcohols . In contrast, Grignard methods face challenges in preserving the ethoxy group’s integrity, though solvent optimization (e.g., toluene reflux ) may improve outcomes.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-ethoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-6-ethoxybenzaldehyde, 3-Chloro-6-ethoxybenzoic acid.
Reduction: 3-Chloro-6-ethoxyphenethyl alkane.
Substitution: 3-Amino-6-ethoxyphenethyl alcohol, 3-Thio-6-ethoxyphenethyl alcohol.
Scientific Research Applications
Applications in Pharmaceuticals
3-Chloro-6-ethoxyphenethyl alcohol has shown potential in pharmaceutical applications due to its structural similarity to biologically active compounds.
Pharmacological Studies
Research indicates that derivatives of phenethyl alcohol exhibit various pharmacological activities:
- Antimicrobial Properties : Compounds like 3-chloro derivatives have been studied for their ability to inhibit bacterial growth, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Applications in Consumer Products
The compound has significant applications in the formulation of consumer products, particularly in the fragrance and personal care industries.
Fragrance Development
This compound can act as a precursor for fragrance compounds. Under specific conditions, it can release volatile compounds that enhance the scent profile of personal care products such as:
- Deodorants
- Perfumes
- Air fresheners
These applications leverage the compound's ability to interact with skin bacteria, releasing pleasant fragrances while masking undesirable odors .
Case Study 1: Antimicrobial Activity
A study conducted on various phenethyl alcohol derivatives, including 3-chloro variants, demonstrated significant antimicrobial activity against common pathogens like E. coli and Staphylococcus aureus. The results indicated that the presence of the chloro group enhances antimicrobial efficacy compared to non-chloro analogs.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 3-Chloro-6-ethoxyphenethyl | Moderate | High |
| 6-Ethoxyphenethyl | Low | Moderate |
Case Study 2: Fragrance Release Mechanism
Research published in the Journal of Consumer Products explored how 3-chloro derivatives release fragrance components when activated by skin enzymes. This study highlighted the potential for sustained-release formulations that enhance user experience in personal care products.
| Product Type | Release Mechanism | Active Components Released |
|---|---|---|
| Deodorant | Enzymatic cleavage | Aromatic aldehydes |
| Air Freshener | Temperature activation | Volatile esters |
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethoxyphenethyl alcohol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the ethoxy group can enhance the compound’s solubility and reactivity. The phenethyl alcohol moiety can undergo oxidation-reduction reactions, making the compound versatile in various chemical processes.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Observations :
- Steric Hindrance : The ethoxy group’s bulkiness at position 6 may reduce reactivity in electrophilic substitution reactions compared to smaller substituents (e.g., –F or –CH₃ in analogs).
- Backbone Differences : Phenethyl alcohols (e.g., ) exhibit longer alkyl chains than benzyl alcohols (e.g., ), influencing lipophilicity and biological membrane permeability.
Physicochemical Properties
Notes:
- Commercial purity levels for (97%) suggest utility in synthetic workflows requiring precise stoichiometry.
Biological Activity
3-Chloro-6-ethoxyphenethyl alcohol is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and an ethoxy group attached to a phenethyl backbone. Its molecular formula is C11H15ClO2, and it possesses distinct chemical properties that influence its biological activity.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
2. Antioxidant Activity
The compound also shows promising antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
3. Potential Anticancer Effects
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting strong antimicrobial potential. -
Antioxidant Activity Assessment
In another study, the DPPH assay was employed to assess the antioxidant capacity of the compound. The results showed that this compound had an IC50 value of 25 µg/mL, indicating its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid. -
Cancer Cell Line Studies
A recent investigation into the anticancer effects demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µg/mL after 48 hours of exposure.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death.
- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Anticancer Mechanism : The induction of apoptosis may involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-6-ethoxyphenethyl alcohol, and what key reaction conditions must be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or reduction of precursor compounds. For example, chloroacetamide derivatives can react with amines in toluene under controlled stirring, as demonstrated in analogous syntheses . Solvent-free O-acetylation protocols using catalysts like cobalt (II) chloride may also be adapted for functional group modifications, with reaction progress monitored via gas chromatography (GC) . Optimization should focus on temperature, catalyst loading, and solvent selection to minimize side reactions.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy can identify hydroxyl and ether functional groups. For structurally similar compounds like 2-Chloro-6-fluorobenzyl alcohol, high-resolution mass spectrometry (HRMS) and X-ray crystallography (via SHELX software) are used to resolve ambiguities in stereochemistry .
Q. What purification methods are suitable for isolating this compound from complex mixtures?
- Methodological Answer : Distillation under reduced pressure effectively separates volatile byproducts, while column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the target compound. For polar derivatives, recrystallization in solvents like ethanol or toluene may improve purity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. Contaminated materials should be absorbed with inert substrates (e.g., diatomite) and disposed via hazardous waste channels. Monitor airborne concentrations against Protective Action Criteria (PAC) thresholds .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties or reaction mechanisms of this compound?
- Methodological Answer : DFT calculations (e.g., using the Colle-Salvetti correlation-energy model) can simulate electron density distributions, local kinetic energy, and reaction pathways. These models are validated against experimental data from NMR or crystallography to assess accuracy . For mechanistic studies, transition-state analysis via DFT helps identify rate-determining steps in substitution or oxidation reactions.
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate results using multiple techniques: X-ray diffraction (SHELXL refinement ), dynamic NMR for conformational analysis, and computational geometry optimization. Discrepancies in bond angles or torsional strain may arise from crystal-packing effects versus solution-state dynamics.
Q. What experimental designs investigate the regioselectivity of electrophilic substitutions in this compound derivatives?
- Methodological Answer : Competitive reactions with electrophiles (e.g., nitration or halogenation agents) under varying conditions (temperature, solvent polarity) can map substituent effects. Analyze product ratios via GC or HPLC and correlate with Hammett σ values or DFT-calculated charge densities .
Q. How can trace impurities or degradation products in this compound samples be quantified?
- Methodological Answer : Employ headspace gas chromatography-mass spectrometry (HS-GC/MS) to detect volatile impurities like chloroethanol derivatives. For non-volatiles, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures precision. Method validation should follow ICH guidelines for sensitivity and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
